Hyperjovinol A

Description

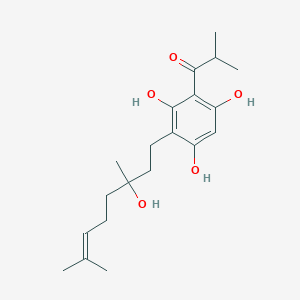

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-methyl-1-[2,4,6-trihydroxy-3-(3-hydroxy-3,7-dimethyloct-6-enyl)phenyl]propan-1-one |

InChI |

InChI=1S/C20H30O5/c1-12(2)7-6-9-20(5,25)10-8-14-15(21)11-16(22)17(19(14)24)18(23)13(3)4/h7,11,13,21-22,24-25H,6,8-10H2,1-5H3 |

InChI Key |

DJILNHQPAHLEMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C(=C1O)CCC(C)(CCC=C(C)C)O)O)O |

Synonyms |

hyperjovinol A |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Hyperjovinol a

Discovery and Original Source Organisms of Hyperjovinol A

This compound, a notable acylated phloroglucinol (B13840), was first discovered and isolated from the Greek endemic plant Hypericum jovis. researchgate.netacs.orguoa.gr This compound is a member of the broader class of phloroglucinols, which are polyphenolic compounds abundantly found in various biological systems, including plants and microorganisms. scielo.br The initial isolation of this compound, along with its counterpart Hyperjovinol B, was achieved from the dichloromethane (B109758) extract of the aerial parts of Hypericum jovis. acs.orguoa.gr

Subsequent phytochemical investigations have identified this compound in other plant species, expanding its known natural distribution. It has been isolated from Garcinia dauphinensis, a plant species found in Madagascar. scielo.brufrn.br More recently, a phytochemical study on the whole plants of Hypericum hengshanense, a species endemic to China, also led to the isolation of (-)-Hyperjovinol A, among other monoterpenoid acylphloroglucinols. researchgate.net The genus Hypericum is particularly recognized as a rich source of these structurally unique and biologically active compounds. mdpi.comresearchgate.net

Table 1: Natural Sources of this compound

| Species Name | Family | Geographic Origin | Plant Part Used | Reference(s) |

| Hypericum jovis | Hypericaceae | Greece | Aerial Parts | acs.orguoa.grscielo.br |

| Garcinia dauphinensis | Clusiaceae | Madagascar | Roots | scielo.brufrn.brresearchgate.net |

| Hypericum hengshanense | Hypericaceae | China | Whole Plant | researchgate.net |

Optimized Extraction Protocols for this compound from Biological Matrices

The extraction of this compound from its natural sources involves protocols designed to efficiently isolate lipophilic compounds from complex biological matrices. The initial discovery utilized a straightforward extraction of the air-dried, powdered aerial parts of Hypericum jovis with dichloromethane at room temperature. acs.org

More exhaustive and optimized protocols often employ a sequential extraction strategy with solvents of increasing polarity to fractionate the chemical constituents effectively. A common approach for isolating phloroglucinols from Hypericum species involves the successive extraction of dried plant material with solvents such as hexane (B92381) or petroleum ether, followed by dichloromethane or chloroform, and finally methanol (B129727). scielo.bruni-regensburg.de For instance, this compound was successfully isolated from H. jovis using cyclohexane (B81311) as the extraction solvent. scielo.br In the case of H. hengshanense, a 30% ethanol (B145695) extract of the whole plants was the starting point for isolation. researchgate.net For Garcinia dauphinensis, a petroleum ether extract of the roots was used for the subsequent isolation procedures. researchgate.net

These multi-step extraction procedures are crucial for removing interfering substances like pigments, lipids, and highly polar compounds, thereby enriching the extract with the desired acylphloroglucinols before chromatographic purification.

Advanced Chromatographic and Separation Techniques in this compound Isolation

Following initial extraction, various advanced chromatographic techniques are essential for the purification of this compound to a high degree of homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of this compound. Reversed-phase (RP) HPLC is most commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

For instance, the fractionation of extracts from Hypericum and Garcinia species often involves preparative or semi-preparative HPLC. researchgate.netnih.gov A typical method uses a C18 column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol with water, sometimes buffered with agents like ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov Chiral-phase HPLC has also been instrumental in separating enantiomers of this compound and related compounds, revealing that they can exist as isomeric pairs in natural extracts. researchgate.net

Table 2: Example of a Semi-Preparative HPLC Method for Phloroglucinol Fractionation

| Parameter | Specification |

| Column | Synergi Max-RP, 4 µm, 250 x 10 mm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile/Methanol (9:1 v/v) |

| Gradient | 13-15% B over 10 min, then to 100% B |

| Flow Rate | 1.0 - 4.0 mL/min (typical range) |

| Detection | Photodiode Array (PDA) Detector |

| Reference | nih.gov |

Besides HPLC, other preparative techniques play a vital role in the initial stages of purification. Conventional column chromatography (CC) using stationary phases like silica (B1680970) gel or Sephadex LH-20 is a standard preliminary step to separate the crude extract into less complex fractions. uni-regensburg.de

High-Speed Counter-Current Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique that avoids the use of solid supports, thus minimizing irreversible adsorption and degradation of sensitive natural products. researchgate.net While a specific application of HSCCC for this compound is not extensively documented, its successful use for purifying other structurally similar phloroglucinols and natural products from Hypericum species highlights its potential applicability. researchgate.netresearchgate.netdokumen.pub HSCCC with a suitable two-phase solvent system can serve as an effective method for the large-scale separation and purification of compounds like this compound from crude extracts. researchgate.net

Hyphenated Techniques for the Enhanced Purity Assessment of Isolated this compound

The structural confirmation and purity assessment of isolated this compound rely on powerful hyphenated analytical techniques. These methods couple the separation power of chromatography with the detailed structural information provided by spectroscopy.

The primary methods for structure elucidation are High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D experiments like ¹H and ¹³C NMR, and 2D experiments such as COSY, HSQC, and HMBC). acs.orgresearchgate.netresearchgate.net

For purity assessment and online analysis, hyphenated systems are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to analyze the chemical profile of extracts and to check the purity of isolated fractions. nih.gov More advanced hyphenated techniques like LC-DAD-SPE-NMR (Liquid Chromatography-Diode Array Detection-Solid Phase Extraction-Nuclear Magnetic Resonance) and LC-UV-MS have been successfully applied to analyze constituents in Hypericum extracts. researchgate.net These techniques allow for the direct and unambiguous identification of compounds in a complex mixture by providing chromatographic, UV, mass spectrometric, and NMR data in a single run, ensuring a rigorous assessment of the purity of the isolated this compound. researchgate.net

Table 3: Hyphenated Techniques in the Analysis of this compound

| Technique | Purpose | Reference(s) |

| LC-MS | Chemical profiling, Purity check, Mass determination | nih.gov |

| HRESIMS | Accurate mass measurement and molecular formula determination | acs.orgresearchgate.netresearchgate.net |

| LC-DAD-SPE-NMR | On-line separation, trapping, and structural elucidation of constituents | researchgate.net |

| NMR (1D & 2D) | Complete structural elucidation and confirmation | acs.orgresearchgate.netresearchgate.net |

Elucidation of Biosynthetic Pathways and Regulatory Mechanisms for Hyperjovinol a

Proposed Biosynthetic Precursors and Intermediates of Hyperjovinol A

The molecular architecture of this compound suggests a "mixed" biosynthetic origin, combining elements from the polyketide and the methylerythritol phosphate (B84403) (MEP) pathways. nih.gov The core phloroglucinol (B13840) structure is believed to be derived from the polyketide pathway.

The proposed initial precursors for the acylphloroglucinol skeleton are a starter molecule, likely an acyl-CoA derivative, and several extender units of malonyl-CoA. scielo.br For many acylphloroglucinols in Hypericum, such as hyperforin (B191548), the starter molecule is isobutyryl-CoA, derived from the amino acid valine. researchgate.net This undergoes condensation with three molecules of malonyl-CoA to form the phlorisobutyrophenone (B1231217) core. researchgate.net

Following the formation of the phloroglucinol core, the next key step is the attachment of a geranyl group. This prenyl group is synthesized via the MEP pathway, which produces the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then assembled to form geranyl pyrophosphate (GPP), the direct precursor for the geranyl moiety of this compound.

The proposed key intermediates in the biosynthesis of this compound are therefore the phloroglucinol core and geranyl pyrophosphate. The final key intermediate before the formation of this compound is likely the direct product of the geranylation of the phloroglucinol core.

Enzymatic Transformations and Key Catalytic Steps in this compound Biosynthesis

The formation of this compound is governed by a series of enzymatic reactions, primarily catalyzed by polyketide synthases and prenyltransferases.

Identification and Characterization of Enzymes Involved in this compound Pathway

While the specific enzymes for this compound biosynthesis have not been isolated and characterized from Hypericum jovis or Garcinia dauphinensis, studies on related compounds in other Hypericum species provide a strong basis for identifying the enzyme classes involved. researchgate.net

Type III Polyketide Synthase (PKS): The formation of the phloroglucinol core is catalyzed by a type III PKS. scielo.br In Hypericum species, several type III PKS enzymes have been identified, including chalcone (B49325) synthase (CHS), benzophenone (B1666685) synthase (BPS), and isobutyrophenone (B147066) synthase (BUS). nih.govuni-regensburg.de Given the isobutyrophenone-like core of many related compounds, a BUS-type enzyme is the most probable candidate for the initial cyclization step. Cell cultures of Hypericum calycinum have been shown to contain BUS activity, which catalyzes the formation of phlorisobutyrophenone from isobutyryl-CoA and malonyl-CoA. researchgate.net

Prenyltransferases (PTs): The attachment of the geranyl group to the phloroglucinol core is catalyzed by a prenyltransferase. researchgate.net These enzymes facilitate the transfer of the geranyl moiety from GPP to the aromatic ring. While a specific geranyltransferase for this compound has not been identified, prenyltransferase activity has been detected in Hypericum calycinum cell cultures. scielo.br In hop (Humulus lupulus), a membrane-bound prenyltransferase, HlPT-1, has been characterized and is responsible for the prenylation of acylphloroglucinols in the biosynthesis of bitter acids. uni-regensburg.de It is plausible that a similar enzyme exists in Hypericum jovis.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Evidence from Related Pathways |

| Isobutyrophenone Synthase (BUS) | Catalyzes the formation of the phloroglucinol core from a starter CoA-ester and malonyl-CoA. | Identified in Hypericum species; involved in hyperforin biosynthesis. researchgate.netuni-regensburg.de |

| Geranyltransferase | Catalyzes the attachment of the geranyl pyrophosphate to the phloroglucinol core. | Prenyltransferase activity detected in Hypericum cell cultures; specific prenyltransferases for acylphloroglucinols identified in other plants. scielo.bruni-regensburg.de |

Mechanistic Enzymology of Reactions Governing this compound Formation

The biosynthesis of the acylphloroglucinol core by a type III PKS involves a series of decarboxylative condensations. The starter molecule (e.g., isobutyryl-CoA) is loaded onto the enzyme, followed by the sequential addition of three malonyl-CoA extender units. Each addition involves the decarboxylation of malonyl-CoA. The resulting linear tetraketide intermediate is then cyclized through an intramolecular Claisen condensation to form the aromatic phloroglucinol ring. scielo.brresearchgate.net

The geranylation step, catalyzed by a prenyltransferase, involves the electrophilic substitution of the aromatic phloroglucinol ring with the carbocation generated from the ionization of geranyl pyrophosphate. The prenyltransferase activates the GPP molecule and directs the attack of the electron-rich phloroglucinol ring to one of the carbon atoms of the geranyl moiety, leading to the formation of a C-C bond and the release of pyrophosphate.

Genetic Determinants and Gene Cluster Organization for this compound Biosynthesis

The genes encoding the enzymes for specialized metabolic pathways in plants are often organized into biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation and inheritance of the pathway. While a specific BGC for this compound has not been identified, research on hyperforin biosynthesis in Hypericum perforatum has revealed the presence of two convergent BGCs that encode the initial steps of its formation. frontiersin.org

These clusters contain genes for a branched-chain alpha-keto acid dehydrogenase (BCKDH), a CoA ligase (CCL), and a type III polyketide synthase (PKS). frontiersin.org It is highly probable that a similar gene cluster exists in Hypericum jovis and Garcinia dauphinensis, containing the necessary genes for the synthesis of the phloroglucinol core and its subsequent geranylation. The identification and characterization of such a cluster would be a significant step in fully elucidating the biosynthetic pathway of this compound.

Transcriptional and Post-Transcriptional Regulation of this compound Production

The production of acylphloroglucinols, like other plant secondary metabolites, is expected to be tightly regulated at the transcriptional and post-transcriptional levels. This regulation allows the plant to control the production of these compounds in response to developmental cues and environmental stresses.

Studies on Hypericum species have shown that the expression of genes involved in the biosynthesis of secondary metabolites, including those in the polyketide pathway, can be induced by various elicitors such as methyl jasmonate. frontiersin.org This suggests that the biosynthesis of this compound is likely regulated by transcription factors that respond to these signals. The co-expression of genes within a biosynthetic gene cluster is a common regulatory mechanism. Acylphloroglucinols have been shown to regulate gene expression related to mechanisms of depression, such as monoamine oxidase expression and receptor activation. nih.gov

Heterologous Expression and Reconstitution of this compound Biosynthetic Pathways

Heterologous expression, the introduction of genes from one organism into another, is a powerful tool for characterizing biosynthetic pathways and for the production of valuable natural products. To date, there are no published reports on the heterologous expression and reconstitution of the complete this compound biosynthetic pathway.

However, components of related pathways have been successfully expressed in heterologous systems. For instance, type III PKS enzymes from Hypericum have been expressed in microbial hosts like E. coli to study their function and product specificity. researchgate.net The heterologous expression of a plant-derived octaketide synthase in Aspergillus nidulans has also been demonstrated. nih.gov A complete reconstitution of the this compound pathway would require the co-expression of the specific type III PKS and the geranyltransferase in a suitable host organism, along with the provision of the necessary precursors. Such an achievement would not only confirm the proposed biosynthetic pathway but could also pave the way for the sustainable production of this compound and related compounds.

Chemoenzymatic and Synthetic Biology Approaches to this compound Analogue Generation

The generation of novel analogues of this compound, with potentially enhanced or modified biological activities, can be envisioned through the application of chemoenzymatic and synthetic biology strategies. These approaches offer powerful tools to overcome the limitations of traditional chemical synthesis and natural product isolation. nih.govunacademy.com

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the flexibility of chemical synthesis to create novel compounds. unacademy.com In the context of this compound, this could involve several strategies:

Substrate Engineering: By providing chemically synthesized analogues of the natural precursors to the biosynthetic pathway, it may be possible to generate novel this compound derivatives. For example, feeding the Hypericum plant or cell cultures with modified versions of the isobutyryl-CoA starter unit or altered prenyl donors could lead to the incorporation of these unnatural building blocks into the final molecule.

Biocatalysis with Isolated Enzymes: The key enzymes of the this compound biosynthetic pathway, such as the polyketide synthase and prenyltransferases, could be isolated or produced recombinantly. These biocatalysts could then be used in vitro to act on a range of synthetic substrates, enabling the creation of a library of this compound analogues. nih.govnih.gov The relaxed substrate specificity of some natural product biosynthetic enzymes, such as PigC in prodigiosin (B1679158) biosynthesis, suggests that the enzymes involved in this compound formation might also accept alternative substrates. rsc.org

Synthetic biology offers a more holistic approach by engineering entire metabolic pathways in a heterologous host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This strategy involves the following potential steps for this compound analogue production:

Pathway Reconstruction: The genes encoding the entire biosynthetic pathway for this compound would first need to be identified and cloned from Hypericum jovis.

Heterologous Expression: These genes would then be introduced into a suitable microbial host. nih.gov The host organism could be engineered to enhance the supply of necessary precursors, such as malonyl-CoA and the isoprenoid units IPP and DMAPP, thereby increasing the yield of the target compound. frontiersin.org

Enzyme Engineering and Pathway Shuffling: To generate analogues, the biosynthetic enzymes could be engineered through techniques like directed evolution to alter their substrate specificity or catalytic activity. mdpi.com Furthermore, combining genes from different PPAP pathways (pathway shuffling) could lead to the production of novel hybrid molecules.

Fermentative Production: The engineered microorganisms could then be grown in large-scale fermenters to produce this compound and its analogues in a controlled and sustainable manner. nih.gov

These advanced biotechnological approaches hold significant promise for the exploration of the chemical space around this compound, potentially leading to the discovery of new therapeutic agents.

Molecular and Cellular Mechanisms of Action of Hyperjovinol a

Identification of Cellular Targets and Receptor Interactions of Hyperjovinol A

The precise cellular targets and receptor interactions of this compound are not yet fully elucidated in the available scientific literature. The following sections describe the types of studies that would be necessary to identify these targets and the nature of their interactions.

Protein-Ligand Binding Studies and Affinities of this compound

Protein-ligand binding studies are crucial for identifying the specific proteins that a compound like this compound interacts with to exert its biological effects. These studies can determine the binding affinity, often expressed as the dissociation constant (Kd), which indicates the strength of the interaction between the ligand (this compound) and its protein target. A low Kd value signifies a high binding affinity. thermofisher.commdpi.com Techniques such as co-immunoprecipitation, surface plasmon resonance, and isothermal titration calorimetry are commonly used to investigate these interactions. nih.govnih.gov

Currently, there are no publicly available scientific studies that have conducted comprehensive protein-ligand binding assays to identify the specific protein targets of this compound or to quantify its binding affinities. While one patent document lists this compound among numerous other compounds in the context of ligand-regulated protein-protein interaction systems, it does not provide any specific data on its binding partners or affinities. nih.gov

Enzyme Modulation and Inhibition Kinetics by this compound

Enzyme modulation is a key mechanism through which bioactive compounds can influence cellular processes. nih.gov This can involve either the enhancement or inhibition of enzyme activity. The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.netacs.org Further kinetic studies can determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netnih.gov

As of now, specific data on the modulation or inhibition of particular enzymes by this compound, including IC50 or Ki values, are not available in the peer-reviewed scientific literature. While its antioxidant activity suggests potential interactions with enzymes involved in oxidative stress, detailed kinetic studies to confirm and characterize such interactions have not been reported. nih.gove-dmj.org

Elucidation of Intracellular Signaling Pathways Affected by this compound

Intracellular signaling pathways are complex networks of proteins and other molecules that transmit signals from a cell's surface to its interior, ultimately leading to a specific cellular response. mdpi.com Bioactive compounds can modulate these pathways at various points, influencing cellular functions.

Impact of this compound on Cellular Metabolism and Energy Homeostasis

Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life, including the generation of energy. nih.gov Energy homeostasis is the balance between energy intake and expenditure. Some natural compounds can influence metabolic pathways, affecting processes like glucose uptake, mitochondrial function, and lipid metabolism. genome.gov

There is currently no scientific evidence from published research to indicate how this compound specifically impacts cellular metabolism or energy homeostasis. Studies on other compounds from the Hypericum genus have shown effects on metabolic regulation, but these findings cannot be directly attributed to this compound.

This compound-Mediated Modulation of Gene Expression and Protein Synthesis

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. This process is tightly regulated and can be modulated by external stimuli, including bioactive compounds. Such modulation can occur at the level of transcription (the synthesis of RNA from a DNA template) or translation (the synthesis of a protein from an mRNA template). acs.org

To date, no studies have been published that investigate the effects of this compound on gene expression or protein synthesis. While other compounds from the Hypericum genus have been shown to regulate the expression of certain genes, similar research has not been conducted for this compound. mdpi.com

Cellular Phenotypes and Biological Activities of this compound in vitro

The most well-documented in vitro biological activity of this compound is its antioxidant capacity. A seminal study on this compound detailed its ability to protect cells from oxidative stress. nih.gove-dmj.org

The antioxidant properties of this compound were evaluated using two primary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge free radicals in a cell-free system, and the DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay, which assesses the reduction of intracellular reactive oxygen species (ROS) in a cellular context. nih.gove-dmj.org

In the DPPH assay, this compound demonstrated significant radical scavenging activity. nih.gov More importantly, in cell culture studies using human skin fibroblasts, this compound was shown to protect against ROS at a cellular level. nih.gove-dmj.org Pre-treatment of cells with this compound led to a reduction in the fluorescence produced by the oxidation of DCFH, indicating a decrease in intracellular ROS levels when the cells were challenged with hydrogen peroxide (H₂O₂). nih.gov This intracellular antioxidant activity was found to be comparable to that of Trolox, a well-known antioxidant standard. nih.gove-dmj.org The presence of three free hydroxyl groups in the structure of this compound is believed to be a key contributor to its potent antioxidant effects. nih.gov

| Assay | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | N/A (Cell-free) | Not Specified | Significant antioxidant activity | nih.gov |

| DCFH-DA Assay (ROS Inhibition) | Human Skin Fibroblasts | 100 µM | Significant reduction of intracellular ROS, comparable to Trolox | nih.gove-dmj.org |

Antioxidant Mechanisms of this compound

The antioxidant properties of this compound are a significant aspect of its bioactivity, attributed to its distinct chemical structure which allows it to counteract oxidative stress through multiple pathways. researchgate.netmdpi.com

This compound demonstrates antioxidant capabilities through its interaction with metal ions, particularly copper (Cu²⁺). researchgate.net The chelation of metal ions is a key antioxidant mechanism, as it can prevent these ions from participating in redox reactions that generate harmful free radicals, such as the Fenton reaction. acs.org Computational studies using Density Functional Theory (DFT) have modeled the compound's ability to coordinate with a Cu²⁺ ion. researchgate.net

The structure of this compound possesses several electron-rich sites that can bind to metal ions. The most stable complexes are formed when the Cu²⁺ ion binds simultaneously to the oxygen of the hydroxyl group in the geranyl-type side chain and the C=C double bond at the end of this chain. researchgate.net Another stable configuration involves the Cu²⁺ ion binding to the oxygen of a phenolic hydroxyl group and the oxygen of the hydroxyl group in the side chain. researchgate.net In all calculated complexes, this compound was shown to reduce Cu²⁺ to its less reactive Cu⁺ state, effectively modulating its redox potential and diminishing its capacity to catalyze oxidative reactions. researchgate.net This ability to form stable complexes and reduce the metal ion is central to its antioxidant function. researchgate.netresearchgate.net Oligonucleotides and other natural compounds also exhibit antioxidant effects through a similar primary mechanism of metal ion chelation. uni-regensburg.de

Interactive Table 1: Calculated Metal Ion Chelation Sites of this compound

| Binding Site Combination | Stability of Complex | Role in Antioxidant Activity |

|---|---|---|

| Geranyl chain OH and terminal C=C double bond | Most stable | High affinity for Cu²⁺ coordination researchgate.net |

| Phenolic OH and Geranyl chain OH | Most stable | Effective chelation and stabilization researchgate.net |

| Terminal C=C double bond (single site) | Stable | Contributes to overall binding capacity researchgate.net |

Beyond metal chelation, this compound is an effective radical scavenger. frontiersin.orgmdpi.com This activity has been evaluated using both cell-free and cell-based assays. mdpi.com Theoretical studies utilizing donor-acceptor maps (DAM) have investigated the compound's ability to donate or accept electrons to neutralize free radicals. frontiersin.org These computational models indicate that this compound may possess better antiradical activity than Vitamin C, a well-known antioxidant standard. frontiersin.org This activity is maintained in various solvents, suggesting its robustness in different biological environments. frontiersin.org

Experimental assays confirm these theoretical findings. In a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, this compound demonstrated significant radical scavenging activity. mdpi.com More importantly, it showed the ability to exert its antioxidant effects intracellularly. mdpi.com Using the DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay in normal human skin fibroblasts, this compound was shown to block the production of endogenous reactive oxygen species (ROS) at a level comparable to the antioxidant standard Trolox. mdpi.com The presence of three free hydroxyl groups in its phloroglucinol (B13840) structure is considered crucial for this enhanced antioxidant activity. mdpi.com The primary mechanisms by which antioxidants like this compound scavenge radicals are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). uoa.gr

Anti-Inflammatory Effects and Immunomodulatory Activities of this compound

Research has identified anti-inflammatory properties associated with this compound and related compounds from Hypericum jovis. researchgate.netnih.gov Inflammation is a critical immune response, but chronic inflammation contributes to various diseases. nih.gov The anti-inflammatory action of certain compounds is linked to the inhibition of inflammatory mediators. mdpi.com

This compound was specifically identified among a group of prenylated acylphloroglucinols from H. jovis that exhibited anti-inflammatory potential. researchgate.net In a study using human microvascular endothelial cells, this compound was shown to significantly reduce the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in leukocyte migration during inflammation. nih.gov This suggests a mechanism of action that involves modulating the adhesion of immune cells to the endothelium, a critical step in the inflammatory cascade. While detailed studies on its broader immunomodulatory effects are still emerging, this finding points to a direct role in regulating inflammatory processes at the cellular level. nih.govjrespharm.com

Cytoprotective and Pro-Apoptotic Effects of this compound in Specific Cell Lines

This compound and related acylphloroglucinols exhibit dual effects on cells, demonstrating cytoprotective properties in normal cells and cytotoxic or pro-apoptotic activity in cancer cells. researchgate.netmdpi.com

The cytoprotective effects are closely linked to the compound's antioxidant activity. By scavenging ROS intracellularly, this compound protects normal cells, such as human skin fibroblasts, from oxidative damage that can lead to cell death. mdpi.com This protective action helps maintain cellular integrity and viability under conditions of oxidative stress. frontiersin.orgnih.gov

Conversely, acylphloroglucinol derivatives isolated from Hypericum jovis have demonstrated moderate cytotoxic activity against specific cancer cell lines, including KB (a human oral cancer cell line) and Jurkat T (a human T-lymphocyte cell line) cells. researchgate.net While studies specifically detailing the pro-apoptotic mechanism of this compound are limited, the activity of related Hypericum compounds provides insight. Extracts from Hypericum perforatum have been shown to induce apoptosis in human melanoma cells. researchgate.netmdpi.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells and is often mediated by the regulation of pro-apoptotic proteins like Bax and caspases, and anti-apoptotic proteins like Bcl-2. nih.govnih.gov The ability of compounds from the Hypericum genus to induce apoptosis in cancer cells makes them promising candidates for further investigation as potential chemotherapeutic agents. frontiersin.orgjournalagent.com

Interactive Table 2: Cellular Effects of this compound and Related Compounds

| Effect | Cell Line / Model | Observed Mechanism / Finding | Source(s) |

|---|---|---|---|

| Cytoprotective | Normal Human Skin Fibroblasts | Blocked endogenous ROS production, comparable to Trolox. | mdpi.com |

| Anti-inflammatory | Human Microvascular Endothelial Cells | Significantly reduced ICAM-1 expression. | researchgate.netnih.gov |

| Cytotoxic | KB and Jurkat T Cancer Cells | Moderate cytotoxic activity observed for related acylphloroglucinols. | researchgate.net |

| Pro-apoptotic | Human Melanoma Cells | Related Hypericum extracts induced apoptosis. | researchgate.netmdpi.com |

Advanced Biological Assays for Mechanistic Interrogation of this compound

A variety of advanced biological and computational assays have been employed to understand the molecular mechanisms of this compound. These methods allow for a detailed interrogation of its bioactivities.

Computational Modeling:

Density Functional Theory (DFT): This quantum mechanical modeling method has been used to calculate the geometry and electronic structure of this compound and its complexes with metal ions like Cu²⁺. researchgate.net These calculations help predict the most stable binding sites and elucidate the mechanism of metal ion chelation and redox potential modulation. researchgate.net

Donor-Acceptor Maps (DAM): These are used to investigate a compound's ability to donate or accept electrons, providing a theoretical basis for its antiradical activity and comparing it to reference antioxidants like Vitamin C. frontiersin.org

Fukui Function: This function is calculated to identify the most reactive sites within the molecule, predicting where radical attacks are most likely to occur. frontiersin.org

In Vitro and Cellular Assays:

DPPH and ABTS Assays: These are common cell-free colorimetric assays used to measure the general radical scavenging capacity of an antioxidant against stable radicals. mdpi.comfrontiersin.org

DCFH-DA Assay: This cell-based assay measures the intracellular production of reactive oxygen species (ROS), providing direct evidence of a compound's ability to function as an antioxidant within a living cell. mdpi.com

ICAM-1 Expression Assay: This assay, often performed on endothelial cells and analyzed via methods like flow cytometry, measures the expression of cell adhesion molecules to quantify anti-inflammatory activity. researchgate.netnih.gov

Cytotoxicity Assays (e.g., MTT, LDH): Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure cell metabolic activity to determine cell viability after exposure to a compound. researchgate.netpromega.es Lactate dehydrogenase (LDH) release assays quantify cell membrane damage as an indicator of cytotoxicity. nih.gov These are used to screen for anticancer potential. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Hyperjovinol a

Identification of Pharmacophoric Elements and Key Structural Motifs in Hyperjovinol A

The chemical architecture of this compound, scientifically known as (2-methyl-1-(2,4,6-trihydroxy-3-(3-hydroxy-3,7-dimethyloct-6-enyl)phenyl)propan-1-one), reveals several key pharmacophoric elements and structural motifs that are believed to be critical for its biological activity. nih.gov The core of the molecule is a polyhydroxylated phenolic ring, specifically an acylated phloroglucinol (B13840). This arrangement is a recurring motif in many natural products exhibiting a wide range of biological effects. scielo.br

The primary pharmacophoric features of this compound include:

The Phloroglucinol Core: This 1,3,5-trihydroxybenzene unit is a significant contributor to the molecule's antioxidant and antiradical properties. The electron-rich nature of this ring system facilitates the donation of electrons or hydrogen atoms to neutralize free radicals. nih.gov

Hydroxyl Groups: The multiple hydroxyl (-OH) groups on the phenolic ring are paramount to its function. scielo.br Their presence and position influence the molecule's ability to scavenge free radicals and chelate metal ions. The hydrogen atom of the hydroxyl group can be readily donated, a key mechanism in antioxidant activity. tandfonline.com

Acyl Side Chain: The presence of an acyl group is a defining characteristic of this class of compounds and is known to modulate the lipophilicity and, consequently, the cytotoxic and antimicrobial activities of the molecule. scielo.br

Computational studies, such as those employing the Fukui function, have been utilized to pinpoint the most reactive sites within the this compound molecule, further elucidating the importance of these structural motifs in its chemical behavior. nih.gov

Rational Design and Synthesis of this compound Analogues for SAR/SMR Elucidation

While extensive research on the rational design and synthesis of a broad library of this compound analogues is not widely documented in publicly available literature, the foundational knowledge of its pharmacophoric elements provides a clear path for such endeavors. The primary strategy for elucidating SAR and SMR would involve the systematic modification of its key structural motifs.

Hypothetical design strategies for analogues would likely focus on:

Variation of the Acyl Side Chain: Synthesizing analogues with different acyl chains (e.g., varying chain length, branching, or unsaturation) would help in understanding the influence of this group on lipophilicity and target interaction.

Alterations to the Geranyl Side Chain: Modifications to this chain, such as saturation of the double bond or changes in its length, could provide insights into its role in membrane permeability and interaction with specific cellular components.

The synthesis of such analogues would enable a systematic investigation of how these structural changes affect the biological activity of this compound, thereby providing a clearer picture of its SAR and SMR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound and its derivatives in the available scientific literature. However, the principles of QSAR can be applied to understand the relationship between the physicochemical properties of this compound and its biological activities.

A hypothetical QSAR study on this compound and its analogues would involve the calculation of various molecular descriptors, including:

Electronic Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated using computational methods like Density Functional Theory (DFT). plos.orgd-nb.info These descriptors are crucial for understanding the electron transfer processes involved in its antioxidant mechanism. nih.govacs.org

Lipophilic Descriptors: The partition coefficient (log P) is a key descriptor for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity, influenced by the acyl and geranyl side chains, is a critical factor in its biological activity. scielo.br

Steric Descriptors: Molecular weight, volume, and surface area are important for understanding the molecule's fit within a biological target.

The following table illustrates the types of data that would be generated in a QSAR study of hypothetical this compound analogues:

| Analogue | Modification | Calculated LogP | Ionization Potential (eV) | Predicted Antioxidant Activity (IC50) |

| This compound | - | 4.5 | 6.2 | 15 µM |

| Analogue 1 | Saturated Geranyl Chain | 4.8 | 6.5 | 25 µM |

| Analogue 2 | Demethylated Acyl Chain | 4.1 | 6.1 | 12 µM |

| Analogue 3 | Additional Hydroxyl Group | 3.9 | 5.9 | 8 µM |

By correlating these descriptors with experimentally determined biological activities, a mathematical model could be developed to predict the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent compounds.

Correlation between Structural Modifications and Molecular Target Engagement by this compound

The molecular targets of this compound are intrinsically linked to its mechanism of action. As a potent antioxidant, its primary targets are reactive oxygen species (ROS) and other free radicals. nih.gov The engagement with these targets is a direct consequence of its chemical structure.

Structural modifications would directly impact this engagement:

Hydroxyl Groups: The number and availability of hydroxyl groups on the phloroglucinol ring are directly correlated with the molecule's capacity to donate hydrogen atoms and neutralize free radicals. tandfonline.com Blocking these groups would likely diminish its antioxidant activity.

Electron-Donating/Accepting Ability: Computational studies have highlighted the importance of this compound's electron-donor and electron-acceptor properties in its antiradical activity. nih.govresearchgate.net Modifications that alter the electron density of the aromatic ring, such as the introduction of electron-withdrawing or electron-donating substituents, would modulate its ability to engage in electron transfer reactions with free radicals.

Metal Chelation: The arrangement of hydroxyl and carbonyl groups can facilitate the chelation of metal ions like Cu(II), which can participate in the generation of free radicals. nih.gov Altering this arrangement would affect its ability to act as an antioxidant via this mechanism.

The following table summarizes the expected impact of structural modifications on target engagement:

| Structural Modification | Effect on Electron Donation | Effect on H-Atom Donation | Predicted Impact on Antioxidant Activity |

| Addition of Electron-Donating Group | Increase | No significant change | Increase |

| Addition of Electron-Withdrawing Group | Decrease | No significant change | Decrease |

| Esterification of Hydroxyl Groups | Decrease | Decrease | Significant Decrease |

| Removal of Acyl Carbonyl | No significant change | No significant change | Potential decrease in metal chelation |

Insights into this compound Selectivity and Polypharmacology through SAR/SMR

The concepts of selectivity and polypharmacology for this compound are still emerging, given that its research has predominantly focused on its antioxidant properties. However, SAR and SMR studies can provide valuable insights into these aspects.

Selectivity: As an antioxidant, this compound's selectivity is likely broad, as it can react with a variety of free radicals. However, its lipophilic character, imparted by the acyl and geranyl side chains, may lead to some degree of selectivity for targets within cellular membranes or other lipophilic environments. Modifying these side chains could alter this partitioning behavior and, consequently, its selectivity for different cellular compartments.

Polypharmacology: It is plausible that this compound exhibits polypharmacology, meaning it interacts with multiple biological targets. Beyond its direct antioxidant effects, its structural motifs, such as the phloroglucinol core, are found in compounds with a wide range of biological activities, including anti-inflammatory and antiproliferative effects. scielo.br The ability to modulate different signaling pathways could be dependent on the fine-tuning of its structure. For instance, the acyl side chain might be crucial for inhibiting a specific enzyme, while the hydroxyl groups are responsible for its antioxidant effects. A systematic SAR/SMR investigation would be essential to unravel these multiple activities and their underlying structural determinants.

Advanced Analytical Methodologies for Hyperjovinol a Quantification and Profiling

Chromatographic Methods for Hyperjovinol A Analysis in Complex Mixtures

Chromatography is the cornerstone for the analysis of this compound, providing the necessary separation from a multitude of other phytochemicals present in its natural sources, primarily Hypericum species.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Detection and Quantitation

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS), stands as the most powerful and widely used technique for the analysis of this compound and other non-volatile acylphloroglucinols. nih.govmdpi.com The structural elucidation of (-)-hyperjovinol A from Hypericum hengshanense was accomplished using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) alongside Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

LC-MS methods offer high sensitivity and selectivity, allowing for both the identification and quantification of this compound, even at low concentrations within intricate plant extracts. The process involves chromatographic separation on a reversed-phase column followed by detection with a mass spectrometer. The choice of the stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal separation of this compound from its isomers and other related compounds. nih.gov

For quantitative analysis, a UHPLC system coupled to a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) instrument, is often employed. frontiersin.orgnih.gov This setup allows for the use of targeted analysis modes like Target-MS2, which provides superior performance for the simultaneous annotation and quantification of analytes in complex herbal matrices. nih.gov Although specific validated methods for this compound quantification are not extensively published, methods developed for structurally similar formylated phloroglucinol (B13840) compounds (FPCs) in Eucalyptus species provide a strong template. frontiersin.org These methods are characterized by their robustness and applicability to complex biological samples with high confidence. frontiersin.org

Below is a table summarizing typical parameters for an LC-MS method suitable for the analysis of this compound and related acylphloroglucinols.

| Parameter | Typical Setting | Purpose |

| Chromatography System | UHPLC or HPLC | High-resolution separation of complex mixtures. |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with an additive (e.g., 10 mM Ammonium (B1175870) Acetate (B1210297) or 0.1% Formic Acid) | Aqueous component of the mobile phase. Additives improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) mixture (e.g., 9:1 v/v) | Organic component for eluting hydrophobic compounds. |

| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B | To effectively separate compounds with a wide range of polarities. nih.gov |

| Flow Rate | 0.75 - 1.0 mL/min | Standard flow for analytical columns. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | Efficiently ionizes phenolic compounds like this compound. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ) | Provides high-resolution mass data for identification (Q-TOF) or high sensitivity for quantification (QqQ). |

| Detection Mode | Full Scan, Target-MS2, or Multiple Reaction Monitoring (MRM) | For qualitative profiling (Full Scan) or targeted quantification (Target-MS2, MRM). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Since this compound is a non-volatile phenolic compound, it requires chemical derivatization to increase its volatility and thermal stability before GC-MS analysis. mdpi.com The most common derivatization technique for compounds containing active hydrogen atoms (in hydroxyl or carboxyl groups) is silylation. nih.gov

In this process, the active hydrogens in the hydroxyl groups of this compound are replaced by a trimethylsilyl (B98337) (TMS) group, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov The resulting TMS derivative of this compound is more volatile and less polar, making it suitable for separation on a GC column. mdpi.com

GC-MS analysis of silylated this compound would provide detailed structural information through characteristic fragmentation patterns upon electron impact (EI) ionization. nih.gov This method is particularly useful for metabolic profiling studies and can complement LC-MS data by providing an orthogonal separation and detection mechanism. The methodology has been successfully applied to the analysis of various phenolic compounds in plant extracts. mdpi.comresearchgate.net

The following table outlines the general parameters for a GC-MS method for the analysis of silylated this compound.

| Parameter | Typical Setting | Purpose |

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA | To create volatile trimethylsilyl (TMS) derivatives. |

| GC System | Gas Chromatograph with a capillary column | Separation of volatile derivatives. |

| Column | Fused-silica capillary column with a non-polar stationary phase (e.g., CP-Sil 8 CB-MS, 30 m x 0.32 mm) | Separation based on boiling point and polarity. mdpi.com |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Temperature Program | Ramped oven temperature (e.g., starting at 70-90°C, ramping to 270-290°C) | To separate compounds with different boiling points. |

| Ionization Source | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | For general profiling (Full Scan) or targeted, sensitive detection (SIM). nih.gov |

Spectroscopic Techniques for Investigating this compound Interactions

Spectroscopic techniques are invaluable for providing information on the concentration of this compound and for studying its interactions with other molecules, which is fundamental to understanding its chemical properties and potential mechanisms of action.

UV-Vis Spectroscopy for Concentration Determination and Interaction Studies of this compound

UV-Vis spectroscopy is a straightforward and accessible method for determining the concentration of this compound in solutions, provided it is sufficiently pure. Like other acylphloroglucinols, this compound exhibits a characteristic UV absorption spectrum due to its phenolic chromophores. nih.gov Studies on related compounds from Hypericum gentianoides show distinctive UV absorption fingerprints with multiple peaks, which can be used for detection. nih.govnih.gov

This technique is also employed to study the interactions of this compound with metal ions. The chelation of metal ions by the hydroxyl and keto groups on the phloroglucinol ring can lead to changes in the electronic environment of the molecule, resulting in a shift in the maximum absorption wavelength (λmax). For instance, the addition of aluminum chloride (AlCl₃) to a solution of a related phloroglucinol derivative caused a significant bathochromic (red) shift in the UV spectrum, confirming the presence of a chelated hydroxyl group. mdpi.com Such studies are crucial for investigating the antioxidant properties of this compound, as metal chelation is a key mechanism of antioxidant action.

Fluorescence Spectroscopy for this compound Probe Development

Currently, there is limited specific information in the scientific literature regarding the intrinsic fluorescence properties of this compound or its application in the development of fluorescent probes. However, phloroglucinol derivatives, in general, are known to possess fluorescent properties that can be influenced by their molecular structure and environment.

The development of a fluorescent probe based on this compound would likely involve modifying its structure to enhance its quantum yield or to introduce sensitivity to specific analytes or environmental conditions. For example, its metal-chelating properties could be exploited to create a turn-on or turn-off fluorescent sensor for specific metal ions. Interaction with biological macromolecules could also potentially modulate its fluorescence, opening avenues for its use in bio-imaging or binding assays. Further research is required to explore the native fluorescence of this compound and its potential for probe development.

Capillary Electrophoresis (CE) and Electrophoretic Methods for this compound Separation

Capillary electrophoresis (CE) offers an alternative to liquid chromatography for the separation of compounds in complex mixtures. CE provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. mdpi.com The technique separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field.

The application of CE to the analysis of phloroglucinol derivatives like this compound has been explored, with mixed results. Some studies have found that for certain phloroglucinols and naphthodianthrones, CE was insufficiently sensitive and less reproducible compared to HPLC, particularly when using aqueous buffers at low pH. mdpi.com

However, the analysis of lipophilic compounds in Hypericum extracts has been successfully demonstrated using non-aqueous capillary electrophoresis (NACE). capes.gov.br In this variation, organic solvents are used as the electrophoresis medium, which is more suitable for non-polar compounds like this compound. By using a non-aqueous buffer and reversing the electro-osmotic flow, a rapid separation of lipophilic constituents can be achieved. capes.gov.br While specific methods for this compound are not detailed, the successful separation of other Hypericum components suggests that a tailored NACE method could be developed for its analysis and profiling. mdpi.comcapes.gov.br

Development of Robust Bioanalytical Assays for this compound in Biological Samples

The quantitative determination of this compound in biological matrices such as plasma, blood, or tissue is fundamental to understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The development of a robust and validated bioanalytical assay is, therefore, a critical prerequisite for preclinical and clinical investigations. Given the structural characteristics of this compound as a phloroglucinol derivative, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most suitable analytical platform, offering high sensitivity and selectivity. nih.govmdpi.com

A sensitive and selective liquid chromatographic method coupled with mass spectrometry (LC-MS) has been successfully developed for the quantification of phloroglucinol, a core structural motif of this compound, in human plasma. researchgate.net This methodology provides a strong foundation for the development of an assay for this compound. Such an assay would typically involve sample preparation to isolate the analyte from complex biological matrix components, followed by chromatographic separation and detection. globalresearchonline.net

Sample Preparation: The initial step in the bioanalytical workflow involves the effective extraction of this compound from the biological sample. Common techniques for phenolic compounds include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT): This method involves the addition of an organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins. researchgate.net While simple and fast, it may result in less clean extracts compared to other techniques. acs.org

Liquid-Liquid Extraction (LLE): LLE utilizes an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to partition this compound from the aqueous biological matrix. nih.govresearchgate.net This technique is effective for removing salts and other highly polar interferences. globalresearchonline.net For phloroglucinol, LLE with ethyl acetate has proven effective. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide cleaner extracts by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. Mixed-mode SPE, combining hydrophobic and ion-exchange retention mechanisms, is particularly useful for extracting compounds like this compound from complex matrices like urine or plasma. researchgate.net

For the analysis of polyphenols and their metabolites in human blood cells, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which combines liquid-liquid extraction with a dispersive solid-phase extraction clean-up, has been shown to yield excellent results in terms of recovery and matrix effect reduction. nih.gov

Chromatographic Separation and Mass Spectrometric Detection: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of phloroglucinol in human plasma provides a template for this compound analysis. nih.gov Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small percentage of formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

Tandem mass spectrometry is the detector of choice due to its superior sensitivity and selectivity. frontiersin.org For phenolic compounds like this compound, electrospray ionization (ESI) in the negative ion mode is often preferred, as it readily forms the [M-H]⁻ precursor ion. nih.govresearchgate.net Quantification is performed using multiple reaction monitoring (MRM), where the precursor ion is selected and fragmented, and a specific product ion is monitored. This process ensures high specificity, minimizing interference from other matrix components. nih.gov For instance, in the analysis of phloroglucinol, the transition of the protonated parent ion to a daughter ion (m/z 125.0→56.9) was monitored. nih.gov A similar specific transition would be identified for this compound and a suitable internal standard.

Method Validation: A comprehensive validation process is essential to ensure the reliability of the bioanalytical data. amazon.com This process, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA), assesses several key parameters. acs.org

The validation would include the following:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net

Linearity: The assay should demonstrate linearity over a defined concentration range. researchgate.net

Accuracy and Precision: These are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). europeanreview.org

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of matrix components on the ionization of the analyte are evaluated. acs.org

Stability: The stability of this compound is assessed under various conditions, including in the biological matrix at room temperature, after freeze-thaw cycles, and in processed samples. europeanreview.org

The following tables provide illustrative data for a hypothetical validated bioanalytical assay for this compound in human plasma.

Table 1: Linearity and Sensitivity of the Proposed LC-MS/MS Assay for this compound

| Parameter | Value |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

This table presents hypothetical validation parameters for a proposed LC-MS/MS method for this compound, based on typical performance characteristics of similar assays for phenolic compounds.

Table 2: Accuracy and Precision of the Proposed LC-MS/MS Assay for this compound

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | < 10% | ± 15% | < 12% | ± 15% |

| Low QC (LQC) | 3.0 | < 8% | ± 10% | < 10% | ± 10% |

| Medium QC (MQC) | 100 | < 6% | ± 8% | < 8% | ± 9% |

| High QC (HQC) | 800 | < 5% | ± 7% | < 7% | ± 8% |

%RSD: Relative Standard Deviation; %Bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100. The data shown are representative examples based on typical acceptance criteria for bioanalytical method validation. nih.goveuropeanreview.org

The successful development and validation of such a bioanalytical method are indispensable for the quantitative analysis of this compound in biological samples, thereby enabling detailed pharmacokinetic studies. frontiersin.org

Computational and Theoretical Investigations of Hyperjovinol a

Quantum Chemical Calculations on Hyperjovinol A Reactivity and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic properties and reactivity of this compound, particularly concerning its notable antioxidant capabilities. researchgate.net Theoretical studies have modeled the compound's antioxidant mechanism by investigating its ability to coordinate with a Cu(II) ion and subsequently reduce it to Cu(I). researchgate.net This approach serves as a proxy for understanding how the molecule interacts with and neutralizes oxidant species. Calculations are typically performed at various levels of theory to ensure accuracy and reliability. researchgate.netacs.org

One key area of investigation involves understanding the molecule's antiradical activity based on its electron-donor and electron-acceptor characteristics. dokumen.pub By calculating properties like ionization potential and electron affinity, researchers can derive indices and create donor-acceptor maps (DAMs) to quantify its antioxidant potential. dokumen.pubresearchgate.net These computational models have suggested that this compound may possess better antiradical activity than Vitamin C, a finding that aligns with experimental observations of its potent antioxidant effects. researchgate.net

Density Functional Theory (DFT) is a primary tool for studying the conformations and intermolecular interactions of this compound at the quantum level. Researchers have employed DFT to calculate the geometries of various low-energy and high-energy conformers of the molecule. researchgate.net This is crucial because the specific three-dimensional shape of the molecule can influence its biological activity.

A significant focus of DFT studies has been on the interaction of this compound with metal ions, such as Cu(II), to model its antioxidant behavior. researchgate.net These calculations were performed by placing the copper ion near each of the electron-rich binding sites on the molecule. The results indicated that the most stable complexes are formed when the Cu(II) ion binds simultaneously to the oxygen of the hydroxyl group in the geranyl-type chain and the C=C double bond at the end of that chain, or to a phenolic oxygen and the hydroxyl oxygen on the side chain. researchgate.net In all calculated complexes, the Cu(II) ion was found to be reduced to Cu(I), demonstrating the molecule's capacity for electron donation. researchgate.net

The Fukui function, another parameter derived from DFT, has been calculated for this compound conformers to pinpoint the regions of highest reactivity, further clarifying the sites responsible for its antioxidant action. researchgate.net

Table 8.1: DFT Methods Used in this compound Studies

| Level of Theory | Basis Set | Application | Reference(s) |

|---|---|---|---|

| DFT/B3LYP | 6-31+G(d,p) | Calculation of conformers and complexes with Cu(II) ions. | researchgate.net |

| DFT/B3LYP | LANL2DZ (for Cu) | Used for the Cu(II) ion in coordination studies to better estimate interaction energy. | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). bas.bgaip.org

For this compound, computational studies have utilized related concepts, such as donor-acceptor maps, to evaluate its antiradical activity, which is inherently linked to its electronic structure and electrostatic potential. dokumen.pubaip.org While detailed, specific MEP maps for this compound are not widely available in the surveyed literature, the methodology provides a powerful framework for understanding its intermolecular interactions. wisc.edu Such a map would identify the nucleophilic sites, like the oxygen atoms of the hydroxyl and acyl groups, and electrophilic regions, which are crucial for understanding its binding mechanisms and antioxidant function. aip.org

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua This technique can provide insights into the dynamic behavior of molecules like this compound in complex biological environments, such as in solution or near cell membranes. While DFT studies provide static pictures of molecular interactions, MD simulations can reveal how these interactions evolve. A conference proceeding indicated that MD simulations were performed for related compounds from Hypericum Jovis, but specific, detailed studies on this compound itself are not extensively published. sciencesconf.org

The ability of a drug or bioactive compound to permeate cell membranes is a critical factor in its bioavailability and efficacy. MD simulations can model the process of a molecule crossing a lipid bilayer, providing atomic-level details of the energetic barriers and preferred orientations during permeation. Such simulations for this compound would be valuable for predicting its ability to enter cells and reach intracellular targets. However, based on the available literature, specific MD studies focused on the membrane permeation of this compound have not been reported.

MD simulations are a powerful tool for exploring the dynamic interactions between a ligand and its target protein. nih.gov These simulations can reveal how a compound like this compound binds to a protein's active site, the stability of the resulting complex, and any conformational changes that occur in either the ligand or the protein upon binding. This information is crucial for understanding its mechanism of action. Currently, there is a lack of published MD simulation studies detailing the dynamic interactions of this compound with specific protein targets.

Molecular Docking and Ligand-Protein Interaction Profiling of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to propose binding modes. caltech.eduamazon.com

For compounds derived from the Hypericum genus, molecular docking has been employed to investigate their interactions with specific enzymes. For instance, related compounds have been docked into the active site of α-glucosidase to explore their potential as antidiabetic agents. researchgate.net These studies help to understand the structural basis for inhibition, often driven by interactions like hydrogen bonds. researchgate.net While these findings suggest the utility of docking for understanding the bioactivity of Hypericum compounds, detailed molecular docking studies specifically for this compound—including predicted binding affinities, key interacting residues for specific protein targets, and comprehensive ligand-protein interaction profiles—are not extensively detailed in the surveyed scientific literature. cuvillier.de

De Novo Design and Virtual Screening for Novel this compound Analogues

The quest for novel therapeutic agents with improved efficacy and specificity has led to the integration of computational methods in drug discovery. For a promising natural product like this compound, these in silico techniques offer a pathway to explore a vast chemical space and design novel analogues with potentially enhanced biological activities. This section delves into the computational strategies of de novo design and virtual screening as they apply to the generation of new molecules based on the this compound scaffold.

De novo drug design involves the computational creation of novel molecular structures with desired properties, starting from a basic molecular fragment or an empty binding site of a biological target. This approach is not constrained by existing chemical libraries and can, in theory, explore the entirety of chemical space to identify unique and potent compounds. For this compound, a de novo design strategy would typically begin with the core phloroglucinol (B13840) scaffold and computationally "grow" new derivatives by adding different functional groups and side chains. The aim is to optimize interactions with a specific biological target, such as an enzyme or receptor implicated in a disease pathway.

Virtual screening, on the other hand, involves the computational assessment of large libraries of existing or virtual compounds to identify those that are most likely to bind to a drug target. This can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS) of this compound Analogues

In SBVS, the three-dimensional structure of the target protein is utilized to dock and score potential ligands. While the specific protein targets for this compound are still a subject of broad investigation, a hypothetical SBVS workflow can be conceptualized. This process would involve:

Target Identification and Preparation: A validated biological target, for instance, an enzyme involved in inflammatory pathways or a viral protein, would be selected. The 3D structure of this protein, obtained through methods like X-ray crystallography or cryo-electron microscopy, would be prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Library Generation: A virtual library of this compound analogues would be created. This can be done by systematically modifying the parent structure, for example, by altering the length and saturation of the geranyl side chain, substituting the hydroxyl groups on the phloroglucinol ring, or modifying the acyl group.

Molecular Docking: Each analogue in the virtual library would be docked into the binding site of the target protein using specialized software. The docking algorithm samples a multitude of possible conformations and orientations of the ligand within the binding site.

Scoring and Ranking: The binding poses generated by the docking algorithm are then evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. Ligands are ranked based on their predicted binding scores.

Below is a hypothetical data table illustrating the results of an SBVS campaign against a putative protein target.

| Analogue ID | Modification from this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| HJA-S-001 | Shorter (C5) isoprenoid chain | -8.2 | Tyr23, Phe45, Leu89 |

| HJA-S-002 | Methylation of 4-OH group | -7.5 | Ser25, His101 |

| HJA-S-003 | Replacement of isobutyryl with acetyl group | -9.1 | Tyr23, Arg50, Val90 |

| HJA-S-004 | Cyclization of geranyl chain | -9.5 | Phe45, Trp105, Met108 |

| HJA-S-005 | Fluorination of geranyl terminal | -8.8 | Leu89, Ala92 |

Ligand-Based Virtual Screening (LBVS) of this compound Analogues

When the 3D structure of a biological target is unknown, LBVS provides an alternative approach. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A typical LBVS workflow for this compound would include:

Pharmacophore Modeling: Based on the structure of this compound and other known active phloroglucinol derivatives, a pharmacophore model would be generated. This model defines the essential 3D arrangement of chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

Library Screening: A large database of commercially available or virtual compounds is then screened against the pharmacophore model. Compounds that match the pharmacophore query are selected for further analysis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dokumen.pub For this compound analogues, a QSAR model could predict the activity of new compounds based on their physicochemical properties. dokumen.pub

The following table provides a hypothetical set of designed analogues and their predicted activities based on a QSAR model.

| Analogue ID | Key Structural Descriptors | Predicted Activity (IC50, µM) | Pharmacophore Fit Score |

|---|---|---|---|

| HJA-L-001 | LogP: 4.5, TPSA: 90 Ų | 5.2 | 0.85 |

| HJA-L-002 | LogP: 5.1, TPSA: 85 Ų | 2.1 | 0.92 |

| HJA-L-003 | LogP: 4.8, TPSA: 102 Ų | 8.9 | 0.78 |

| HJA-L-004 | LogP: 5.5, TPSA: 95 Ų | 1.5 | 0.95 |

| HJA-L-005 | LogP: 4.2, TPSA: 110 Ų | 12.3 | 0.71 |

The integration of de novo design and virtual screening holds significant promise for the development of novel this compound analogues. These computational approaches can efficiently navigate the vast chemical space to identify promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. Future research in this area will likely focus on applying these techniques to specific, validated biological targets of this compound to design the next generation of phloroglucinol-based therapeutic agents.

Emerging Research Frontiers and Future Directions for Hyperjovinol a Research

Exploration of Undiscovered Biosynthetic Capabilities and Engineered Production of Hyperjovinol A

The natural production of this compound is confined to specific plant species, such as Hypericum jovis. google.com Understanding and harnessing its biosynthetic pathway is a critical step toward sustainable and scalable production. Phloroglucinols, the class of compounds to which this compound belongs, are derived from the acetate-malonate pathway. researchgate.net The initial steps involve the conversion of acetate (B1210297) to acetyl-CoA, followed by the action of type III polyketide synthases (PKSs). researchgate.net

Future research will likely focus on identifying and characterizing the specific enzymes involved in the complete biosynthetic cascade of this compound. This includes not only the core PKS but also the subsequent tailoring enzymes, such as prenyltransferases and oxidoreductases, that generate the molecule's intricate architecture. Gene cloning and heterologous expression of these enzymes in microbial or plant-based systems, such as Saccharomyces cerevisiae or Nicotiana benthamiana, could pave the way for engineered production. researchgate.net This biotechnological approach offers the potential for higher yields, simplified purification, and the creation of novel analogues through metabolic engineering. google.com

Advanced Synthetic Strategies for Enhancing this compound Chemical Space